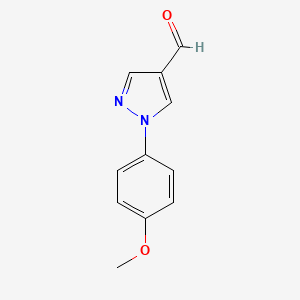

1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methoxyphenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11-4-2-10(3-5-11)13-7-9(8-14)6-12-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVPYMGFCLDQLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399576 | |

| Record name | 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99984-70-0 | |

| Record name | 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

This guide provides a comprehensive overview of the synthetic routes to 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles.

Introduction: The Significance of Pyrazole-4-carbaldehydes

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1][2] Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, anticancer, and antiparasitic properties.[1][2] The introduction of a 4-formyl group (carbaldehyde) onto the pyrazole ring provides a versatile chemical handle for further molecular elaboration, making pyrazole-4-carbaldehydes key intermediates in the synthesis of complex, biologically active molecules and functional materials.[2][3] Specifically, the 1-(4-methoxyphenyl) substituent is a common feature in pharmacologically active compounds, modulating their electronic and steric properties to enhance target binding and pharmacokinetic profiles.

Strategic Approach to Synthesis: A Two-Step Methodology

The most logical and efficient pathway to this compound involves a two-step sequence:

-

Formation of the Pyrazole Core: Synthesis of the precursor, 1-(4-methoxyphenyl)-1H-pyrazole.

-

Formylation of the Pyrazole Ring: Introduction of the carbaldehyde group at the C4 position, typically via the Vilsmeier-Haack reaction.[1][2][3]

This approach allows for the controlled construction of the desired heterocyclic system and the subsequent regioselective installation of the formyl group.

Part 1: Synthesis of the 1-(4-methoxyphenyl)-1H-pyrazole Precursor

The formation of the pyrazole ring is typically achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of 1-(4-methoxyphenyl)-1H-pyrazole, the key reactants are (4-methoxyphenyl)hydrazine and a suitable three-carbon building block.

Reaction Mechanism: Knorr Pyrazole Synthesis

The reaction proceeds via the well-established Knorr pyrazole synthesis. The initial step involves the reaction of (4-methoxyphenyl)hydrazine with a 1,3-dicarbonyl equivalent, such as malondialdehyde or one of its protected forms, to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-1H-pyrazole

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (4-methoxyphenyl)hydrazine hydrochloride | 174.62 | 17.46 g | 0.10 |

| 1,1,3,3-Tetramethoxypropane | 164.20 | 16.42 g | 0.10 |

| Hydrochloric acid (conc.) | 36.46 | 10 mL | - |

| Ethanol | 46.07 | 200 mL | - |

| Sodium hydroxide | 40.00 | As needed | - |

| Diethyl ether | 74.12 | As needed | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask, add (4-methoxyphenyl)hydrazine hydrochloride (17.46 g, 0.10 mol) and ethanol (200 mL).

-

Stir the suspension until the solid is partially dissolved. Add concentrated hydrochloric acid (10 mL) to the mixture.

-

Add 1,1,3,3-tetramethoxypropane (16.42 g, 0.10 mol) dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium hydroxide until a pH of ~7-8 is reached.

-

Reduce the volume of the solvent under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford 1-(4-methoxyphenyl)-1H-pyrazole.

Part 2: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][3] It employs the Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and a halogenating agent (like phosphorus oxychloride, POCl₃).[2][3]

Causality in Experimental Design:

-

Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, the use of dry solvents and reagents is critical for the success of the reaction.[1]

-

Stoichiometry of Reagents: An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material.[1]

-

Temperature Control: The formation of the Vilsmeier reagent is an exothermic process and is typically performed at low temperatures (e.g., 0 °C or -10 °C) to control its formation and prevent side reactions.[3] The subsequent formylation reaction often requires heating to proceed at a reasonable rate.[1][3]

Reaction Workflow Diagram

Sources

An In-depth Technical Guide to the Chemical Properties of 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1][2] As a class of five-membered heterocyclic compounds, pyrazoles have been successfully integrated into a wide array of therapeutic agents, demonstrating properties that span from anti-inflammatory and analgesic to antimicrobial and anticancer.[1][2] The compound 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde emerges as a molecule of significant interest within this class. Its strategic placement of a reactive carbaldehyde group on the pyrazole ring, combined with the electronic influence of the 4-methoxyphenyl substituent, makes it a valuable synthon for the development of novel pharmaceutical candidates and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, grounded in established scientific principles and experimental data.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various chemical transformations.

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | This compound |

| SMILES | COC1=CC=C(C=C1)N2C=C(C=N2)C=O |

| InChI Key | NRVPYMGFCLDQLB-UHFFFAOYSA-N |

| Predicted [M+H]⁺ | 203.08151 |

| Predicted [M+Na]⁺ | 225.06345 |

Data sourced from PubChem.

Synthesis of this compound: The Vilsmeier-Haack Approach

The introduction of a formyl group onto an aromatic or heteroaromatic ring is a pivotal transformation in organic synthesis, and the Vilsmeier-Haack reaction stands as a robust and widely adopted methodology for this purpose.[3] This reaction is particularly effective for the formylation of electron-rich heterocyclic systems like pyrazoles.[3]

The synthesis of this compound can be efficiently achieved in a two-step sequence, commencing with the synthesis of the pyrazole core followed by the Vilsmeier-Haack formylation.

Step 1: Synthesis of 1-(4-methoxyphenyl)-1H-pyrazole

The pyrazole ring is typically constructed through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of 1-(4-methoxyphenyl)-1H-pyrazole, 4-methoxyphenylhydrazine is reacted with a suitable three-carbon building block such as 1,1,3,3-tetramethoxypropane.

Caption: Synthetic route to the pyrazole precursor.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group at the C4 position of the pyrazole ring, which is the most nucleophilic site. The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3]

Sources

Structure elucidation of 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

An In-depth Technical Guide to the Structure Elucidation of 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

This guide provides a comprehensive walkthrough of the analytical methodologies required for the definitive structure elucidation of this compound, a key heterocyclic building block in medicinal and materials chemistry. Designed for researchers and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind the selection of techniques and the interpretation of complex data, ensuring a self-validating and authoritative analytical workflow.

Introduction and Strategic Overview

This compound belongs to the N-arylpyrazole class of heterocyclic compounds. The pyrazole nucleus is a prominent scaffold in pharmaceuticals, known for a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The aldehyde functional group at the 4-position serves as a versatile synthetic handle for the elaboration into more complex molecular architectures, making unambiguous structural confirmation a critical first step in any research and development cascade.

The elucidation strategy detailed herein is a multi-technique, synergistic approach. We will begin with High-Resolution Mass Spectrometry (HRMS) to establish the elemental composition. Subsequently, Fourier-Transform Infrared (FT-IR) Spectroscopy will be employed to identify key functional groups. The cornerstone of the elucidation will be a suite of Nuclear Magnetic Resonance (NMR) experiments, including ¹H NMR, ¹³C NMR, and two-dimensional correlation spectroscopy (HSQC, HMBC), which together will reveal the precise connectivity of the molecular framework.

The structure is typically synthesized via the Vilsmeier-Haack reaction, which involves the formylation of an appropriate precursor.[1][3] Knowledge of this synthetic pathway provides a hypothetical structure that the following analytical techniques are designed to confirm or refute.

The Analytical Workflow: A Step-by-Step Elucidation

The overall process follows a logical progression from broad molecular properties to detailed atomic connectivity.

Caption: Overall workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the initial and most crucial step to confirm the molecular formula. Unlike nominal mass spectrometry, HRMS provides the exact mass of the molecule with high precision (typically to four or five decimal places). This precision is essential to distinguish between compounds that have the same nominal mass but different elemental compositions (isobars), thereby providing a high degree of confidence in the molecular formula. Electrospray Ionization (ESI) is chosen as the ionization technique due to its soft nature, which minimizes fragmentation and ensures the prominent generation of the protonated molecular ion [M+H]⁺.

Experimental Protocol (ESI-HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ adduct.

-

Analysis: Compare the measured m/z value of the most intense peak in the molecular ion cluster to the theoretical m/z calculated for the protonated form of the target compound (C₁₁H₁₁N₂O₂).

Data Interpretation

For this compound (C₁₁H₁₀N₂O₂), the expected monoisotopic mass of the neutral molecule is 202.0742 g/mol . The theoretical m/z for the protonated molecule [C₁₁H₁₁N₂O₂]⁺ is 203.0815 . An experimental result within a narrow tolerance (e.g., ±5 ppm) of this value confirms the elemental composition.

Fragmentation Analysis: While ESI is a soft ionization method, some fragmentation can occur. The fragmentation pattern provides corroborating structural evidence. Key expected fragmentations for N-arylpyrazoles include cleavage of the N-aryl bond and fragmentation of the pyrazole ring.[4][5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The covalent bonds in a molecule vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes. For this specific molecule, FT-IR serves as a quick and reliable check for the presence of the critical aldehyde group (C=O) and confirms the aromatic nature of the rings. Attenuated Total Reflectance (ATR) is the preferred sampling method as it requires minimal sample preparation.[6]

Experimental Protocol (ATR-FT-IR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Bruker Vertex 70v or similar FT-IR spectrometer equipped with an integrated Platinum ATR accessory.[6]

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Interpretation & Summary Table

The spectrum is expected to show several characteristic peaks that confirm the key structural features.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100-3150 | C-H Stretch | Aromatic (Pyrazole & Phenyl) | Confirms the presence of aromatic rings. |

| ~2830-2850 & ~2720-2750 | C-H Stretch | Aldehyde (Fermi doublet) | A highly characteristic pair of peaks for the aldehydic C-H bond. |

| ~1670-1695 | C=O Stretch | Aldehyde | A strong, sharp absorption confirming the carbonyl group. A value around 1670 cm⁻¹ suggests conjugation with the pyrazole ring.[3][6] |

| ~1600 & ~1510 | C=C Stretch | Aromatic Rings | Confirms the aromatic backbone. |

| ~1250 | C-O-C Stretch | Aryl-Alkyl Ether | Strong band indicating the methoxy group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and spatial relationships of individual atoms. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unambiguous assignment of all atoms in this compound.

Experimental Protocol (General NMR)

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.[7]

-

Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C{¹H}, DEPT-135, ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC spectra.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a map of all the proton environments in the molecule.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.9 - 10.1 | Singlet (s) | 1H | H-C(O) | The aldehydic proton is highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the C=O bond.[3] |

| ~8.2 - 8.4 | Singlet (s) | 1H | H-5 (Pyrazole) | This proton is on a carbon adjacent to two nitrogen atoms, leading to significant deshielding. |

| ~8.1 - 8.3 | Singlet (s) | 1H | H-3 (Pyrazole) | Similar to H-5, this proton is also deshielded by the heterocyclic ring environment. Note: H-3 and H-5 may be close in chemical shift and their assignment is confirmed by HMBC. |

| ~7.6 - 7.8 | Doublet (d) | 2H | H-2'/H-6' | Protons on the methoxyphenyl ring ortho to the pyrazole substituent. They appear as a doublet due to coupling with H-3'/H-5'. |

| ~6.9 - 7.1 | Doublet (d) | 2H | H-3'/H-5' | Protons on the methoxyphenyl ring ortho to the methoxy group. They are more shielded due to the electron-donating effect of the OCH₃ group.[6] |

| ~3.8 - 3.9 | Singlet (s) | 3H | -OCH₃ | The methyl protons of the methoxy group typically appear as a sharp singlet in this region.[3] |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum identifies all unique carbon environments. A DEPT-135 experiment is used to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons; quaternary carbons do not appear in DEPT-135.

| Predicted δ (ppm) | Carbon Type | Assignment | Rationale |

| ~183 - 185 | CH | C=O | The aldehyde carbonyl carbon is the most deshielded carbon in the spectrum.[3] |

| ~159 - 161 | C | C-4' | The ipso-carbon of the phenyl ring bearing the electron-donating methoxy group is significantly deshielded. |

| ~150 - 155 | C | C-3 (Pyrazole) | A deshielded pyrazole ring carbon. |

| ~135 - 140 | CH | C-5 (Pyrazole) | A deshielded pyrazole ring carbon. |

| ~132 - 134 | C | C-1' | The ipso-carbon of the phenyl ring attached to the pyrazole nitrogen. |

| ~125 - 127 | CH | C-2'/C-6' | Aromatic carbons ortho to the pyrazole ring. |

| ~118 - 120 | C | C-4 (Pyrazole) | The pyrazole carbon attached to the aldehyde group. |

| ~114 - 116 | CH | C-3'/C-5' | Aromatic carbons ortho to the methoxy group, shielded by its electron-donating effect.[3] |

| ~55 - 56 | CH₃ | -OCH₃ | The characteristic chemical shift for a methoxy carbon.[3][6] |

2D NMR: Unambiguous Structure Confirmation

While 1D NMR provides strong evidence, 2D correlation experiments are required for definitive proof of connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It is used to definitively assign the protonated carbons in the ¹³C spectrum based on the already assigned ¹H spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This is the key experiment for mapping the molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away. The absence of a signal in the HMBC spectrum is just as important as its presence, as it rules out longer-range connectivities.

Caption: Key 2- and 3-bond HMBC correlations.

Critical HMBC Correlations for Confirmation:

-

Aldehyde Proton (CHO): A strong correlation to the pyrazole C-4 confirms the position of the aldehyde group. A weaker correlation to C-5 is also expected.

-

Pyrazole Proton H-5: Correlations to C-4 and C-3 of the pyrazole ring.

-

Methoxy Protons (-OCH₃): A strong correlation to the phenyl C-4' confirms the position of the methoxy group on the phenyl ring.[8]

-

Phenyl Protons H-2'/H-6': A key correlation to the pyrazole C-5 would confirm the connectivity between the phenyl ring and the N-1 position of the pyrazole.

Conclusion: A Consolidated and Self-Validating Result

The structure of this compound is unequivocally confirmed when all pieces of analytical data converge. The HRMS data validates the elemental formula C₁₁H₁₀N₂O₂. The FT-IR spectrum confirms the presence of the aldehyde, aromatic rings, and ether functional groups. Finally, the complete and unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra, supported by the specific connectivities revealed in the HMBC spectrum, leaves no doubt as to the final structure. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a trustworthy foundation for any subsequent research.

References

-

Varvuolytė, G., Bieliauskas, A., Kleizienė, N., & Šačkus, A. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1367. [Link]

-

Fun, H. K., Ravoof, T. B. S., Salahuddin, N., Yamin, B. M., & Shah, S. A. A. (2009). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 14(7), 2446-2457. [Link]

-

Varvuolytė, G., Bieliauskas, A., Kleizienė, N., & Šačkus, A. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

-

Jasim, H. A., & Mohammed, A. T. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(5), 412-420. [Link]

-

Ahluwalia, V. K., Dahiya, A., & Garg, V. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry - Section B, 39B(12), 948-950. [Link]

-

Sensing, C. V. (2020). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2 A-E. ResearchGate. [Link]

-

Al-Ostath, A. I., et al. (2023). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. MDPI. [Link]

-

Chand, D., et al. (2020). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters, 22(15), 5985–5989. [Link]

-

Dias, M., & Proença, F. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Tumkevičius, S., et al. (2007). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2007(4), 256-266. [Link]

-

Wang, X., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. [Link]

-

Shingare, M. S., & Siddiqui, H. (2006). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 18(4), 3041-3045. [Link]

-

Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

-

NIST. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Guo, B., et al. (2016). Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Riyadh, S. M., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. [Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (CAS No: 99984-70-0)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde, a heterocyclic aldehyde with significant potential in medicinal chemistry and materials science. The pyrazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This document details the physicochemical properties, synthesis, spectroscopic characterization, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development. A detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction is provided, alongside a standard protocol for the in vitro evaluation of its cytotoxic activity. This guide is intended to be a valuable resource for researchers seeking to explore the therapeutic and synthetic utility of this promising molecule.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, with numerous pyrazole-containing drugs approved for clinical use. The versatility of the pyrazole scaffold allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral effects. The aldehyde functionality at the 4-position of the pyrazole ring in this compound serves as a versatile synthetic handle for the construction of more complex molecular architectures, making it a valuable intermediate in the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known properties of this compound and a closely related analogue.

| Property | This compound | 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde |

| CAS Number | 99984-70-0[1] | Not available |

| Molecular Formula | C₁₁H₁₀N₂O₂[1] | C₁₃H₁₃ClN₂O₂ |

| Molecular Weight | 202.21 g/mol [1] | 264.71 g/mol |

| Appearance | Solid | White solid[2] |

| Melting Point | 92 °C[1] | 106–107 °C[2] |

| Solubility | Data not available | Soluble in EtOAc/Hexane mixtures for chromatography[2] |

Spectroscopic Data for 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde (Analogue): [2]

-

¹H NMR (700 MHz, CDCl₃): δ 9.86 (s, 1H, -CHO), 8.15 (s, 1H, Pyrazole H-5), 7.56–7.51 (m, 2H, Phenyl H-2,6), 7.00–6.95 (m, 2H, Phenyl H-3,5), 4.64 (t, J = 5.9 Hz, 2H, -OCH₂CH₂Cl), 3.91 (t, J = 5.9 Hz, 2H, -OCH₂CH₂Cl), 3.85 (s, 3H, -OCH₃).

-

¹³C NMR (176 MHz, CDCl₃): δ 183.1 (-CHO), 163.0 (Pyrazole C-3), 158.9 (Phenyl C-4), 132.5 (Phenyl C-1), 129.3 (Pyrazole C-5), 120.6 (Phenyl C-2,6), 114.7 (Phenyl C-3,5), 110.9 (Pyrazole C-4), 68.9 (-OCH₂CH₂Cl), 55.6 (-OCH₃), 41.5 (-OCH₂CH₂Cl).

-

IR (neat) ν_max: 1667 cm⁻¹ (C=O stretch of aldehyde)[2].

-

HRMS (ESI): The high-resolution mass spectrometry data for this analogue confirms its elemental composition[2].

The spectroscopic data for the chloroethoxy analogue provides a strong indication of the expected chemical shifts and characteristic peaks for this compound, with the primary difference being the absence of the chloroethoxy signals.

Synthesis of this compound

The Vilsmeier-Haack reaction is the most common and efficient method for the formylation of pyrazoles at the 4-position.[2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Reaction Mechanism

The synthesis proceeds through the formation of the electrophilic Vilsmeier reagent (an iminium salt), which then attacks the electron-rich pyrazole ring, followed by hydrolysis to yield the aldehyde.

Caption: Vilsmeier-Haack reaction workflow for pyrazole formylation.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of a closely related analogue and is expected to yield the target compound with minor modifications as necessary.[2]

Materials and Reagents:

-

1-(4-methoxyphenyl)-1H-pyrazole (starting material)

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous Sodium Carbonate (Na₂CO₃)

-

Sodium Hydroxide (NaOH)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel (for column chromatography)

-

Deionized water

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon), add anhydrous DMF (4 equivalents). Cool the flask to -10 °C using an appropriate cooling bath. To this, add phosphorus oxychloride (4 equivalents) dropwise while maintaining the temperature at -10 °C. Stir the mixture at this temperature until a viscous, white precipitate of the Vilsmeier reagent is formed.

-

Formylation Reaction: Dissolve 1-(4-methoxyphenyl)-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at room temperature. After the addition is complete, raise the temperature of the reaction mixture to 70 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice (approximately 200 mL for a 6.7 mmol scale reaction). Basify the aqueous mixture to a pH > 10 using solid sodium carbonate and sodium hydroxide. Stir until the precipitate is fully formed.

-

Purification: Filter the resulting precipitate and wash with cold water. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[2]

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Self-Validation and Quality Control:

-

The formation of the Vilsmeier reagent is a critical step; ensure anhydrous conditions are maintained to prevent its decomposition.

-

TLC monitoring is essential to determine the optimal reaction time and prevent the formation of byproducts.

-

Complete basification during work-up is crucial for the precipitation of the product.

-

Thorough characterization of the final product is necessary to confirm its structure and purity.

Biological Activity and Potential Applications in Drug Discovery

While specific biological activity data for this compound is not extensively reported in the literature, the broader class of pyrazole derivatives has shown significant promise in various therapeutic areas.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of pyrazole-containing compounds.[3] These molecules can exert their effects through various mechanisms, including:

-

Kinase Inhibition: Pyrazoles are known to be effective inhibitors of various protein kinases that are often dysregulated in cancer.

-

Induction of Apoptosis: Many pyrazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.

-

Anti-inflammatory Action: Chronic inflammation is a known driver of cancer. The anti-inflammatory properties of some pyrazoles may contribute to their anticancer effects.

The 4-methoxyphenyl group in the target compound may influence its biological activity. The methoxy group is an electron-donating group, which can affect the electronic properties of the molecule and its interaction with biological targets.

Anti-inflammatory and Other Activities

Pyrazole derivatives have a long history as anti-inflammatory agents.[3] They can also exhibit antimicrobial and neuroprotective properties.[2][3] The aldehyde group at the 4-position can be readily converted into other functional groups, allowing for the synthesis of a diverse library of compounds for screening against various biological targets.

Experimental Protocol for In Vitro Cytotoxicity Screening (MTT Assay)

To evaluate the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures cell viability.

Caption: Workflow for the MTT cytotoxicity assay.

Detailed MTT Assay Protocol

This protocol provides a general framework for assessing the cytotoxicity of the title compound against a panel of cancer cell lines.

Materials and Reagents:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the compound dilutions to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

This compound is a synthetically accessible compound with a promising chemical scaffold for the development of novel therapeutic agents. Its aldehyde functionality provides a gateway for the creation of diverse chemical libraries. While the specific biological profile of this compound requires further investigation, the extensive research on related pyrazole derivatives suggests its potential in anticancer and anti-inflammatory drug discovery. The protocols provided in this guide offer a solid foundation for the synthesis and initial biological evaluation of this compound. Future research should focus on a comprehensive assessment of its biological activities, elucidation of its mechanism of action, and exploration of its structure-activity relationships through the synthesis and testing of analogues.

References

-

Varvuolytė, G., Bieliauskas, A., Kleizienė, N., Žukauskaitė, A., & Šačkus, A. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1782. [Link]

-

Varvuolytė, G., Bieliauskas, A., Kleizienė, N., Žukauskaitė, A., & Šačkus, A. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 4(2), 127-135. [Link]

-

Liu, X., et al. (2010). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 15(10), 6956-6966. [Link]

-

Nguyen, T. T., et al. (2021). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. ACS Omega, 6(41), 27248-27263. [Link]

-

Prajapati, N. D., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-4. [Link]

-

PubChem. 1-(4-Methoxyphenyl)-1H-pyrazole. [Link]

-

Singh, N., et al. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. Journal of Pharmacy Research, 4(6), 1766-1768. [Link]

-

Patil, S., et al. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. ResearchGate. [Link]

-

VeriXiv. (2025). Structure-Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2016). In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to the Biological Activities of N-Aryl-Pyrazole-4-Carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a versatile framework that consistently yields compounds with significant therapeutic potential.[1][2] This guide delves into a specific, highly promising class of these compounds: N-aryl-pyrazole-4-carbaldehyde derivatives. The strategic placement of an aryl group at the N1 position and a carbaldehyde at the C4 position of the pyrazole ring creates a unique electronic and steric environment, unlocking a remarkable breadth of biological activities. This document serves as an in-depth technical resource, exploring the synthesis, mechanisms of action, and therapeutic prospects of these compelling molecules.

The Architectural Advantage: Understanding the N-Aryl-Pyrazole-4-Carbaldehyde Core

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, provides a stable and versatile core.[3][4] The introduction of an N-aryl substituent significantly influences the molecule's lipophilicity and can facilitate crucial π-π stacking interactions with biological targets. The 4-carbaldehyde group is a key functional handle; it can act as a hydrogen bond acceptor or be readily transformed into other functional groups, allowing for extensive chemical diversification to optimize biological activity. This inherent structural plasticity is a primary reason for the broad spectrum of pharmacological effects observed in this class of compounds.

Synthesis of the Scaffold: The Vilsmeier-Haack Reaction as a Cornerstone

A common and efficient method for the synthesis of N-aryl-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[3][4][5] This one-pot reaction typically involves the formylation of a suitable hydrazone precursor. The choice of starting materials, particularly the substituted aryl hydrazine and the ketone, allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocol: Vilsmeier-Haack Synthesis of 1,3-Diaryl-1H-pyrazole-4-carbaldehydes

This protocol describes a general procedure for the synthesis of 1,3-diaryl-1H-pyrazole-4-carbaldehydes from the corresponding aryl hydrazones.

Materials:

-

Substituted aryl methyl ketone

-

Substituted phenylhydrazine

-

Ethanol

-

Glacial acetic acid

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl3)

-

Ice

-

Sodium bicarbonate solution

-

Appropriate solvent for recrystallization (e.g., ethanol, ethyl acetate)

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve the substituted aryl methyl ketone (1 equivalent) in ethanol.

-

Add the substituted phenylhydrazine (1 equivalent) and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated hydrazone by filtration. Wash the solid with cold ethanol and dry under vacuum.

-

-

Vilsmeier-Haack Formylation:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier reagent by adding phosphorus oxychloride (3 equivalents) dropwise to ice-cold dimethylformamide (10 equivalents) with constant stirring.

-

To this freshly prepared reagent, add the synthesized hydrazone (1 equivalent) portion-wise, maintaining the temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes, and then heat to 60-70°C for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent to obtain the pure 1,3-diaryl-1H-pyrazole-4-carbaldehyde.

-

-

Characterization:

Caption: General scheme for the Vilsmeier-Haack synthesis of N-aryl-pyrazole-4-carbaldehydes.

A Spectrum of Biological Activities

N-aryl-pyrazole-4-carbaldehyde derivatives have demonstrated a wide array of biological activities, with the most prominent being anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity: Targeting Key Oncogenic Pathways

The pyrazole scaffold is a well-established pharmacophore in oncology, with several pyrazole-containing drugs approved for clinical use.[6] N-aryl-pyrazole-4-carbaldehyde derivatives have shown significant potential as anticancer agents by targeting various key players in cancer cell proliferation and survival.[7][8]

Mechanism of Action:

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and progression.[7] These include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers, leading to uncontrolled cell growth. Certain pyrazole derivatives have been shown to inhibit EGFR tyrosine kinase activity.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This receptor is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Inhibition of VEGFR-2 by pyrazole derivatives can suppress tumor growth.

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Pyrazole derivatives can inhibit CDKs, leading to cell cycle arrest and apoptosis.[7]

-

Bruton's Tyrosine Kinase (BTK): BTK is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies.

The anticancer activity of these compounds is often evaluated using in vitro cytotoxicity assays against various cancer cell lines.

Caption: Anticancer mechanism of N-aryl-pyrazole-4-carbaldehyde derivatives targeting key kinases.

Antimicrobial Activity: A Broad Spectrum of Action

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. N-aryl-pyrazole-4-carbaldehyde derivatives have demonstrated promising activity against a range of bacteria and fungi.[3][4][9]

Mechanism of Action:

While the exact mechanisms can vary, pyrazole derivatives are known to interfere with essential microbial processes. Some proposed mechanisms include:

-

Inhibition of DNA Gyrase: This enzyme is crucial for bacterial DNA replication and is a validated target for antibacterial drugs.[9]

-

Disruption of Cell Membrane Integrity: Some derivatives may interact with the microbial cell membrane, leading to increased permeability and cell death.

-

Inhibition of Essential Enzymes: These compounds can inhibit various enzymes that are vital for microbial metabolism and survival.

The antimicrobial efficacy is typically assessed by determining the minimum inhibitory concentration (MIC) and the zone of inhibition in agar diffusion assays.

| Compound Class | Test Organisms | Activity Range | Reference |

| 3-aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes | Pathogenic bacteria | Excellent to good | [3] |

| 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehydes | B. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans, A. niger | Moderate to significant | [9] |

| Coumarin-containing thiazolyl-3-aryl-pyrazole-4-carbaldehydes | Gram-positive and Gram-negative bacteria | Low to moderate | [1] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Mechanism of Action:

Caption: Anti-inflammatory mechanism via COX-2 inhibition by N-aryl-pyrazole-4-carbaldehyde derivatives.

Future Perspectives

The N-aryl-pyrazole-4-carbaldehyde scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Future research should focus on:

-

Lead Optimization: Systematic modification of the aryl substituents and the carbaldehyde group to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the precise molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Studies: Evaluation of the most promising derivatives in relevant animal models of cancer, infectious diseases, and inflammation to validate their therapeutic potential.

-

Development of Hybrid Molecules: Combining the pyrazole-4-carbaldehyde core with other pharmacophores to create multi-target agents with enhanced efficacy.

The versatility and proven biological activity of N-aryl-pyrazole-4-carbaldehyde derivatives ensure their continued importance in the quest for novel and effective medicines.

References

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemmethod.com [chemmethod.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jpsionline.com [jpsionline.com]

- 10. sciencescholar.us [sciencescholar.us]

- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sciensage.info [sciensage.info]

The Ascendant Role of Methoxyphenyl-Substituted Pyrazoles in Modern Pharmacology: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered heterocyclic scaffold, has long been a cornerstone in medicinal chemistry, underpinning the efficacy of numerous therapeutic agents.[1][2][3] Among its myriad derivatives, methoxyphenyl-substituted pyrazoles have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the pharmacological potential of these molecules, with a focus on their anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. By delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to harness the therapeutic power of this versatile chemical scaffold.

Introduction: The Pyrazole Scaffold and the Significance of Methoxyphenyl Substitution

Pyrazoles and their derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in medicinal and agricultural chemistry due to their wide spectrum of therapeutic activities.[1][3] The pyrazole ring is a key structural component in several commercially successful drugs, including the anti-inflammatory agent celecoxib and the analgesic lonazolac.[4][5] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile.

The introduction of a methoxyphenyl substituent to the pyrazole ring has proven to be a particularly fruitful strategy in the development of novel therapeutic agents. The methoxy group, with its electron-donating nature and ability to participate in hydrogen bonding, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. This substitution can enhance binding affinity to target proteins, improve metabolic stability, and modulate lipophilicity, thereby enhancing oral bioavailability and overall efficacy. This guide will explore the profound impact of methoxyphenyl substitution on the pharmacological potential of pyrazoles across various therapeutic domains.

Anti-inflammatory Potential: Targeting the Arachidonic Acid Cascade

A significant body of research has focused on the development of methoxyphenyl-substituted pyrazoles as potent anti-inflammatory agents.[6][7] Many of these compounds exert their effects by inhibiting cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[5]

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX enzymes, which exist in two primary isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[8] Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8][9]

Methoxyphenyl-substituted pyrazoles, most notably celecoxib, have demonstrated remarkable selectivity for the COX-2 enzyme.[4][9] This selectivity is attributed to the presence of the sulfonamide group and the specific arrangement of the aryl substituents on the pyrazole core, which allows for a snug fit into the larger active site of the COX-2 enzyme.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity and selectivity of compounds against COX-1 and COX-2.

Objective: To quantify the IC50 values of test compounds for ovine COX-1 and human recombinant COX-2.

Methodology:

-

Enzyme Preparation: Use commercially available ovine COX-1 and human recombinant COX-2.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), EDTA, hematin, and the respective enzyme.

-

Compound Incubation: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction mixture and pre-incubate for 15 minutes at 25°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

-

Measurement of Prostaglandin E2 (PGE2): After a 2-minute incubation at 25°C, terminate the reaction and measure the concentration of PGE2 using a commercially available enzyme immunoassay (EIA) kit.

-

Data Analysis: Calculate the percent inhibition of COX activity for each compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition) by non-linear regression analysis.

-

Selectivity Index: Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Self-Validation:

-

Include a known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective NSAID (e.g., indomethacin) as positive controls.

-

Run a vehicle control (DMSO) to determine the baseline enzyme activity.

-

Ensure that the final concentration of DMSO in the assay does not exceed 1% to avoid interference with enzyme activity.

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of methoxyphenyl-substituted pyrazoles is highly dependent on their structural features. Key SAR observations include:

-

Substitution on the Phenyl Rings: The nature and position of substituents on the phenyl rings attached to the pyrazole core significantly impact COX-2 selectivity and potency. Electron-withdrawing groups, such as a sulfonamide moiety at the para-position of one phenyl ring, are crucial for COX-2 inhibition.

-

The Methoxyphenyl Group: The presence of a methoxyphenyl group, often at the 3-position of the pyrazole ring, contributes to the overall potency.[6]

-

The Pyrazole Core: The central pyrazole ring acts as a rigid scaffold, holding the aryl substituents in the optimal conformation for binding to the COX-2 active site.

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

The therapeutic potential of methoxyphenyl-substituted pyrazoles extends beyond inflammation to the realm of oncology.[10] These compounds have demonstrated significant anticancer activity against a range of cancer cell lines through various mechanisms.[10][11]

Mechanisms of Anticancer Action

The anticancer efficacy of these pyrazole derivatives is often attributed to their ability to interfere with multiple cellular processes that are critical for cancer cell proliferation, survival, and metastasis.[11]

-

Induction of Apoptosis: Many methoxyphenyl-substituted pyrazoles induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the generation of reactive oxygen species (ROS), which leads to cellular damage and triggers the apoptotic cascade.[11]

-

Inhibition of Kinases: These compounds can act as inhibitors of various protein kinases that are often dysregulated in cancer, such as cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and receptor tyrosine kinases (e.g., EGFR, c-Met).[11] By inhibiting these kinases, they can halt the cell cycle and suppress tumor growth.

-

COX-2 Inhibition in Cancer: The overexpression of COX-2 has been implicated in the pathogenesis of several cancers. By inhibiting COX-2, methoxyphenyl-substituted pyrazoles can reduce the production of prostaglandins that promote tumor growth, angiogenesis, and metastasis.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol describes the use of the MTT assay to assess the cytotoxic effects of test compounds on cancer cell lines.

Objective: To determine the IC50 value of a test compound, representing its potency in inhibiting cell proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-468 triple-negative breast cancer cells) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the methoxyphenyl-substituted pyrazole for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Self-Validation:

-

Include a known anticancer drug (e.g., doxorubicin) as a positive control.

-

Use a vehicle control (e.g., DMSO) to establish the baseline cell viability.

-

Perform the assay in triplicate to ensure the reproducibility of the results.

Caption: Multi-faceted Anticancer Mechanisms.

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Methoxyphenyl-substituted pyrazoles have shown promise as a new class of antimicrobial compounds with activity against a range of bacteria and fungi.[12][13][14]

Spectrum of Antimicrobial Activity

Derivatives of methoxyphenyl pyrazoles have been reported to exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12] For instance, certain 2-(5-(4-(allyloxy)-3-methoxyphenyl)-1H-pyrazol-3-yl)phenol analogues have demonstrated activity against Staphylococcus aureus and Escherichia coli.[12] The natural pyrazole C-glycoside, pyrazofurin, is known for its broad-spectrum antimicrobial and antiviral activities.[13]

Proposed Mechanisms of Antimicrobial Action

The precise mechanisms by which these compounds exert their antimicrobial effects are still under investigation, but several possibilities have been proposed:

-

Enzyme Inhibition: They may inhibit essential microbial enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.

-

Disruption of Cell Membrane Integrity: Some derivatives may disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.

-

Interference with Metabolic Pathways: They could interfere with critical metabolic pathways that are unique to the pathogen.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 25922) in a suitable broth medium.

-

Serial Dilution of Compound: Perform a two-fold serial dilution of the methoxyphenyl-substituted pyrazole in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.

Self-Validation:

-

Ensure the inoculum is at the correct concentration (typically 5 x 10^5 CFU/mL).

-

Visually inspect the negative control wells for any signs of contamination.

-

The positive control wells should show clear evidence of microbial growth.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing unmet medical need.[15][16] Recent studies have suggested that pyrazoline derivatives, a class of compounds closely related to pyrazoles, may possess neuroprotective properties.[15][16]

Targeting Key Pathological Pathways in Neurodegeneration

The potential neuroprotective effects of methoxyphenyl-substituted pyrazoles and related compounds are being explored through their ability to modulate key pathways involved in the pathogenesis of neurodegenerative disorders.[15][16]

-

Inhibition of Acetylcholinesterase (AChE): Some pyrazoline derivatives have shown promising activity as inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[15][17] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which may help to alleviate the cognitive symptoms of Alzheimer's disease.[17]

-

Monoamine Oxidase (MAO) Inhibition: Pyrazolines have also been investigated as inhibitors of monoamine oxidase (MAO) enzymes, particularly MAO-B.[16] Inhibition of MAO-B can increase the levels of dopamine in the brain, a strategy used in the management of Parkinson's disease.[16]

-

Modulation of Other Targets: The neuroprotective potential of these compounds may also involve other mechanisms, such as antioxidant activity and the modulation of signaling pathways involved in neuronal survival and inflammation.

Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

This colorimetric assay is widely used to screen for inhibitors of acetylcholinesterase.

Objective: To determine the IC50 value of a test compound for AChE inhibition.

Methodology:

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Reaction Setup: In a 96-well plate, add the buffer, test compound at various concentrations, and the AChE enzyme. Incubate for a short period.

-

Initiation of Reaction: Add DTNB and the substrate acetylthiocholine iodide to start the reaction. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Kinetic Measurement: Measure the rate of color formation by monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the percentage of AChE inhibition for each compound concentration and determine the IC50 value.

Self-Validation:

-

Include a known AChE inhibitor (e.g., donepezil) as a positive control.

-

Run a control reaction without the enzyme to account for any non-enzymatic hydrolysis of the substrate.

-

Use a vehicle control to determine the baseline enzyme activity.

Caption: Targeting Neurodegenerative Pathways.

Synthesis of Methoxyphenyl-Substituted Pyrazoles

The synthesis of methoxyphenyl-substituted pyrazoles can be achieved through various established synthetic routes. A common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine derivative.[18]

General Synthetic Scheme: Knorr Pyrazole Synthesis

A representative synthetic route involves the reaction of a methoxyphenyl-substituted 1,3-dicarbonyl compound with an appropriately substituted hydrazine.

Protocol: Synthesis of a 1,3-Diaryl-5-methoxyphenyl Pyrazole

Objective: To synthesize a pyrazole derivative via the condensation of a chalcone with hydrazine.

Methodology:

-

Chalcone Synthesis (Claisen-Schmidt Condensation): React an appropriate methoxy-substituted acetophenone with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to form the corresponding chalcone (an α,β-unsaturated ketone).[19]

-

Pyrazole Formation: Reflux the synthesized chalcone with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid. The reaction proceeds via a cyclocondensation reaction to yield the desired pyrazole.[19]

-

Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure methoxyphenyl-substituted pyrazole.

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation:

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

The melting point of the purified product should be sharp and consistent with literature values if available.

-

The spectroscopic data should be consistent with the expected structure of the target molecule.

Conclusion and Future Directions

Methoxyphenyl-substituted pyrazoles represent a highly versatile and pharmacologically privileged scaffold in drug discovery. Their demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and potentially neuroprotective agents underscores their immense therapeutic potential. The continued exploration of the structure-activity relationships of these compounds, coupled with a deeper understanding of their mechanisms of action, will undoubtedly pave the way for the development of novel and improved therapies for a wide range of human diseases.

Future research in this area should focus on:

-

Optimization of Lead Compounds: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Novel Mechanisms: Investigating novel molecular targets and signaling pathways modulated by these compounds.

-

In Vivo Efficacy and Safety Studies: Rigorous preclinical and clinical evaluation of the most promising candidates to translate their therapeutic potential into tangible clinical benefits.

The journey of methoxyphenyl-substituted pyrazoles from a versatile chemical scaffold to a source of life-changing medicines is well underway, and the future of this exciting class of compounds appears exceptionally bright.

References

-

Al-Ghorbani, M., et al. (2021). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 11(54), 34267-34282. [Link]

-

El-Sayed, M. A., et al. (2015). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Basic & Clinical Pharmacology & Toxicology, 117(3), 183-191. [Link]

-

Al-Omair, M. A., et al. (2020). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Molecules, 25(21), 5092. [Link]

-

Singh, R., et al. (2022). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 19(6), 648-667. [Link]

-

Chate, A. V., et al. (2012). Synthesis and antimicrobial screening of novel 2-(5-(4-(allyloxy)- 3-methoxyphenyl)-1H-pyrazol-3-yl)phenols analogues of 2-(4. Organic Communications, 5(2), 83-98. [Link]

-

Kumar, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Molecules, 27(20), 6958. [Link]

-

Geronikaki, A., et al. (2012). Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. Acta Poloniae Pharmaceutica, 69(3), 411-421. [Link]

-

Schade, D., et al. (2019). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Bioorganic & Medicinal Chemistry, 27(15), 3241-3253. [Link]

-

Kumar, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Molecules, 27(20), 6958. [Link]

-

Kumar, A., et al. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Drug Discovery Technologies, 19(2), 1-13. [Link]

-

Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(10), 2649. [Link]

-

Sharma, V., et al. (2012). A review on Pyrazole derivatives of pharmacological potential. Journal of Pharmaceutical and BioSciences, 1(4), 184-193. [Link]

-

Singh, A., & Singh, A. (2019). Pyrazoles as anticancer agents: Recent advances. SRR Publications, 6(1), 1-10. [Link]

-

Showalter, V. M., et al. (1999). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 42(26), 5489-5499. [Link]

-

Gauthier, D. A., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry, 51(13), 3746-3759. [Link]

-

Rossi, M., et al. (2021). Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. International Journal of Molecular Sciences, 22(16), 8823. [Link]

-

Gomaa, A. M., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3646. [Link]

-

Kumar, A., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia, 3(1), 143-160. [Link]

-

Al-Hourani, B. J., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10468-10486. [Link]

-

Kumar, A., et al. (2021). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Monatshefte für Chemie - Chemical Monthly, 152(10), 1269-1282. [Link]

-

Showalter, V. M., et al. (1999). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 42(26), 5489-5499. [Link]

-

Reddy, C. S., et al. (2012). New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. Synthetic Communications, 42(15), 2244-2252. [Link]

-

Chauhan, S., et al. (2014). Anticancer Activity of Pyrazole via Different Biological Mechanisms. Synthetic Communications, 44(10), 1333-1374. [Link]

-

Singh, T., et al. (2022). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 27(15), 4935. [Link]

-

Singh, V., et al. (2018). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 61(1), 265-280. [Link]

-

Evranos-Aksoz, B., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Infectious Disorders - Drug Targets, 20(5), 725-731. [Link]

-

Kumar, A., et al. (2021). Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies. Letters in Drug Design & Discovery, 18(1), 77-91. [Link]

-

van der Werf, M. J., et al. (2020). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 8, 603. [Link]

-

Kumar, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 21(12), 1645. [Link]

-

Healy, R. D., et al. (2021). Benchtop 19F NMR Spectroscopy optimized Knorr pyrazole synthesis of Celecoxib and Mavacoxib, 3-(trifluoromethyl) pyrazolyl benzenesulfonamides Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Journal of Fluorine Chemistry, 249, 109859. [Link]

-

Hwang, S. H., et al. (2014). Synthesis and Structure–Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase. Journal of Medicinal Chemistry, 57(15), 6279-6293. [Link]

-

Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 203-221. [Link]

-

El-Sayed, M. A., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(4), 512. [Link]

-

Al-Omair, M. A., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 27(10), 3237. [Link]

-

Geronikaki, A., et al. (2012). synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)- 1h-pyrazole derivatives. Acta Poloniae Pharmaceutica, 69(3), 411-421. [Link]

-

Li, J., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(11), 3205. [Link]

-

Kumar, A., et al. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. Journal of Drug Delivery and Therapeutics, 15(3), 1-10. [Link]

-